7-Chloro-4-iodoisoquinolin-1-ol is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are frequently studied in medicinal chemistry. This particular compound features halogen substituents, which can significantly influence its chemical reactivity and biological properties. The presence of chlorine and iodine in its structure suggests potential applications in pharmaceuticals, particularly in the development of compounds with antimicrobial, anticancer, and anti-inflammatory properties.
The compound is classified under the category of isoquinoline derivatives, which are characterized by a fused bicyclic structure containing a benzene ring and a pyridine ring. Its molecular formula is , and it has a molecular weight of approximately 306.49 g/mol. The unique combination of halogen atoms in its structure enhances its potential reactivity and biological activity .
The synthesis of 7-chloro-4-iodoisoquinolin-1-ol can be achieved through several methods, typically involving multi-step organic reactions. One common synthetic route includes:
The reaction conditions must be optimized to ensure high yields and purity of the final product. For example, controlling temperature, solvent choice, and reaction time are critical factors that influence the efficiency of the synthesis.
The molecular structure of 7-chloro-4-iodoisoquinolin-1-ol can be represented by its canonical SMILES notation: C1=C2C(=CC(=C1I)Cl)N=CNC2=O
. The compound features:
7-Chloro-4-iodoisoquinolin-1-ol can participate in various chemical reactions due to its functional groups:
The choice of reagents and solvents plays a crucial role in determining the reaction pathways and yields. For instance, using polar aprotic solvents may enhance nucleophilicity during substitution reactions.
The mechanism of action for 7-chloro-4-iodoisoquinolin-1-ol involves its interaction with specific biological targets:
Research indicates that compounds with similar structures exhibit significant biological activities, suggesting that 7-chloro-4-iodoisoquinolin-1-ol may also possess similar effects .
The presence of halogens and a hydroxyl group suggests that this compound may exhibit:
7-Chloro-4-iodoisoquinolin-1-ol has several significant scientific applications:
CAS No.: 10304-81-1
CAS No.: 56742-44-0
CAS No.:
CAS No.:
CAS No.: 15209-11-7
CAS No.: 485-13-2